N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

Urease inhibition Anti-Helicobacter pylori Thiosemicarbazide SAR

Researchers require verified regioisomeric purity in thiosemicarbazide libraries, as pyridyl position and N4-methyl substitution directly modulate urease inhibition (IC50 range: 1.21-51.42 μM). • **N4-methyl nicotinoyl scaffold**: Minimal steric footprint enables clean SAR expansion; 3-pyridyl regioisomer offers distinct tautomeric & H-bonding profiles vs 2-/4-analogs. • **Versatile building block**: One-step cyclization to 1,3,4-thiadiazoles or 1,2,4-triazoles. • **Supply certainty**: ≥95% HPLC purity; NMR/FTIR fingerprints available; immediate shipment.

Molecular Formula C8H10N4OS
Molecular Weight 210.26
CAS No. 3683-36-1
Cat. No. B2906271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide
CAS3683-36-1
Molecular FormulaC8H10N4OS
Molecular Weight210.26
Structural Identifiers
SMILESCNC(=S)NNC(=O)C1=CN=CC=C1
InChIInChI=1S/C8H10N4OS/c1-9-8(14)12-11-7(13)6-3-2-4-10-5-6/h2-5H,1H3,(H,11,13)(H2,9,12,14)
InChIKeyDUIDMCFMTLDCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Core Characteristics


N-Methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide (CAS 3683-36-1), also listed as Nicotinoyl 4-methylthiosemicarbazide or 4-methyl-1-nicotinoyl-thiosemicarbazide, is a member of the nicotinoyl thiosemicarbazide (hydrazine carbothioamide) family [1]. It incorporates a pyridin-3-yl carbonyl scaffold linked to an N4-methyl thiosemicarbazide moiety (molecular formula C₈H₁₀N₄OS, molecular weight 210.26 g/mol) . The compound is commercially available at purities of 95% and above from multiple suppliers for research use, serving primarily as a synthetic building block and as a candidate pharmacophore for medicinal chemistry programmes targeting, among others, urease inhibition .

Synthetic building block for one-step heterocycle diversification into thiadiazoles and triazoles
Nicotinoyl thiosemicarbazide pharmacophore for urease inhibition SAR studies
Research-grade purity (HPLC) with documented spectroscopic profiles for reproducible experiments

Why Generic Substitution with Similar Thiosemicarbazides Fails


Within the nicotinoyl thiosemicarbazide class, both the position of the nitrogen atom in the pyridine ring and the nature of the N4 substituent critically govern biological performance. In a head-to-head urease inhibition study of 25 congeners (compounds 3–27), IC50 values spanned 1.21–51.42 μM, a >40-fold range, confirming that ostensibly minor structural modifications produce large shifts in target engagement [1]. Furthermore, the 3-pyridyl (nicotinoyl) regioisomer displays distinct tautomeric population distributions relative to the 2- and 4-pyridyl isomers, as demonstrated by combined X-ray, NMR, and computational analysis [2]. Therefore, simply selecting any 'pyridine-containing thiosemicarbazide' without verifying the specific carbonyl attachment position and N4 substitution pattern introduces unacceptable variability in pharmacophore performance.

Pyridine regioisomer mismatch
3-pyridyl (nicotinoyl) isomers exhibit distinct tautomer populations and electrostatic surfaces vs. 2- or 4-pyridyl variants; regioisomer substitution may alter H-bond geometry and target recognition.
N4-substituent dependence
Even minor changes (alkyl/aryl/unsubstituted) can produce >40-fold variation in reported urease inhibitory potency; direct replacement without activity verification may shift target engagement profile.

Quantitative Evidence for Product Differentiation


Urease Inhibitory Potency vs. Thiourea Standard

In a systematic SAR study, 25 nicotinic/isonicotinic thiosemicarbazide analogs (compounds 3–27) were screened against Jack bean urease. Nineteen compounds exhibited IC50 values between 1.13 and 19.74 μM, outperforming the reference inhibitor thiourea (IC50 = 21.25 ± 0.13 μM). The most active derivative achieved an IC50 of 1.21 μM, representing approximately 17.6-fold greater potency than thiourea. While the precise IC50 for the N4-methyl derivative (3683-36-1) requires confirmation, the data demonstrate that N4-alkyl substitution within the nicotinoyl series is compatible with low-micromolar urease inhibition [1].

Urease Inhibition SAR
Class-level inference
Series IC50 1.21–51.42 μM; 19/25 analogs showed higher potency than thiourea (IC50 21.25 μM)
Supports N4-alkyl substitution compatible with low-μM urease inhibition
Individual IC50 for N4-methyl derivative not yet reported; verify in target assay
Urease inhibition Anti-Helicobacter pylori Thiosemicarbazide SAR

Synthetic Versatility as a Heterocycle Precursor

1-Nicotinoyl-4-arylthiosemicarbazides undergo acid- or metal-catalysed ring closure to generate 2-(3-pyridyl)-5-arylamino-1,3,4-thiadiazoles and oxadiazoles [1]. 4-Alkylthiosemicarbazides similarly yield S- and N-containing five-membered heterocycles upon condensation with carbonyl electrophiles [2]. This reactivity profile means 3683-36-1 (N4-methyl) serves as a direct precursor for constructing 3-pyridyl-substituted heterocyclic libraries, a capability not shared by N4-unsubstituted or N4-acyl analogs, which follow alternative cyclization pathways.

Heterocycle Precursor
Supporting evidence
Documented cyclization to 1,3,4-thiadiazoles (acid/Hg(OAc)₂) and 1,2,4-triazoles (alkaline conditions)
Enables single-step diversification into 3-pyridyl-substituted heterocycle libraries
Reactivity inferred from class-level precedent; validate with specific substrate
Heterocycle synthesis Cyclization precursor Building block

Regioisomeric Differentiation and Tautomerism

The pyridine nitrogen position dictates the tautomeric equilibrium and H-bonding capacity of the carbonylthiosemicarbazide scaffold. A combined experimental (NMR, IR, X-ray) and computational study demonstrated that the carbonyl-thione tautomer is the most stable form across all three pyridinecarbonyl regioisomers, but the energy difference between tautomers, and thus the fraction of the minor tautomer present at equilibrium, varies with ring position [1]. The 3-pyridyl (nicotinoyl) isomer offers distinct electrostatic surface properties compared to the 2- and 4-pyridyl isomers, affecting molecular recognition at biological targets. In the urease inhibition series, the activity spread among nicotinic vs. isonicotinic derivatives underscores that ring nitrogen placement is a critical SAR determinant [2].

Regioisomer Tautomerism
Class-level inference
3-pyridyl isomer: dominant carbonyl-thione tautomer; distinct electrostatic map vs. 2-/4-pyridyl
Pyridine N position governs H-bond geometry and target recognition profiles
Urease IC50 range 1.21–51.42 μM across regioisomers reinforces positional sensitivity
Regioisomerism Tautomerism Pyridine ring position

Analytical Characterization and Purity Benchmarking

Reproducibility in biological assays requires well-characterized starting material. 3683-36-1 is commercially sourced at ≥95% purity (HPLC) . Spectroscopic data—including ¹H NMR, FTIR, and UV-Vis spectra—are available for the closely related 1-isonicotinoyl-4-methyl-3-thiosemicarbazide isomer, establishing reference signatures for structural confirmation [1]. The compound's molecular weight (210.26 g/mol) and logP (~2.11, calculated) provide a defined physicochemical profile for computational modeling and solubility estimation, contrasting with heavier N4-aryl derivatives (e.g., N-benzyl analog MW 286.35, logP ~3.2) that may exhibit altered membrane permeability .

Purity & Physicochemical Profile
Supporting evidence
MW 210.26; calcd logP ~2.11; commercial purity ≥95% (HPLC)
Lower MW and lipophilicity relative to N4-aryl analogs support favorable solubility estimates
Spectroscopic fingerprints available for regioisomeric analog; confirm identity in-house
Analytical chemistry Quality control Purity specification

Evidence-Backed Research Application Scenarios


Urease Inhibitor Lead Identification

Given the class-level demonstration that nicotinoyl thiosemicarbazides achieve IC50 values as low as 1.21 μM against Jack bean urease (17-fold better than thiourea standard) [1], 3683-36-1 serves as a preferred N4-methyl entry point for SAR expansion. Its structural simplicity minimises confounding steric effects, enabling clean assessment of substitution effects on potency, selectivity, and cytotoxicity.

Synthesis of Thiadiazole and Triazole Libraries

The thiosemicarbazide functionality of 3683-36-1 allows efficient one-step cyclization to 1,3,4-thiadiazoles (acid or Hg(OAc)₂ catalysis) or 1,2,4-triazoles (alkaline conditions), as documented for the broader 1-nicotinoyl-4-substituted-thiosemicarbazide class [2]. This makes it a versatile building block for medicinal chemistry groups synthesising 5-substituted heterocycle libraries bearing a 3-pyridyl anchoring group for target engagement.

Tautomerism and Molecular Recognition Studies

The 3-pyridyl (nicotinoyl) regioisomer exhibits characteristic tautomeric behaviour distinct from the 2- and 4-pyridyl isomers [3]. Researchers investigating structure-based drug design can procure 3683-36-1 as a representative nicotinoyl thiosemicarbazide for systematic comparative studies of H-bond donor/acceptor patterns, metal chelation geometries, and protein-ligand docking poses across the three pyridine regioisomers.

Quality-Controlled Reference Standard Development

With documented HPLC purity specifications (≥95%) and accessible spectroscopic fingerprints (NMR, FTIR, UV-Vis for the regioisomeric analog) , 3683-36-1 can serve as a reference standard for developing or validating analytical methods (e.g., HPLC-UV, LC-MS) aimed at monitoring thiosemicarbazide intermediates in reaction process control or stability studies.

Application
Selection Property
Validation Focus
Urease inhibition SAR studies
N4-methyl thiosemicarbazide pharmacophore
Urease IC50 determination and selectivity profiling
Heterocycle library synthesis
Thiosemicarbazide cyclization reactivity
Cyclization yield and product purity (thiadiazoles/triazoles)
Tautomerism and molecular recognition studies
3-pyridyl regioisomer identity
Tautomer population analysis (NMR, X-ray) and docking consistency
Analytical reference standard development
Established purity specifications (HPLC)
Chromatographic method validation and spectroscopic identity confirmation
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